molecular formula C21H21ClN2O2S B2639601 3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline CAS No. 1251709-15-5

3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Cat. No. B2639601
CAS RN: 1251709-15-5
M. Wt: 400.92
InChI Key: QOXMLUJAMAFJDY-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, also known as CSPQ, is a small molecule compound that has attracted significant attention in scientific research for its potential applications in drug discovery and development. CSPQ has been shown to exhibit potent activity against various target proteins, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Synthesis and Spectroscopic Studies

  • Title : Synthesis, spectroscopic, DFT, HSA binding and docking studies of new 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione (Murugesan et al., 2021).
    • This study involved the synthesis and characterization of a related compound, using spectroscopy and molecular docking methods. It explored the biological activity through docking studies, indicating potential applications in biological and medicinal research.

Green Chemistry Applications

  • Title : Green approach: Nanocrystalline titania-based sulfonic acid catalyst for the synthesis of piperazinyl-quinolinyl pyran derivatives (Murugesan et al., 2016).
    • This research highlights the use of a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing quinoline derivatives. The focus on green chemistry and sustainable practices in synthesis is a notable aspect of this application.

Catalysis and Synthesis Efficiency

  • Title : Efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction by using TiO2-BPTETSA catalyst (Murugesan et al., 2017).
    • This paper presents a method for synthesizing chalcone derivatives using a titanium nanomaterial-based sulfonic acid catalyst. The focus here is on the facilitation of efficient and environmentally friendly synthesis methods.

Drug Discovery and Pharmacology

  • Title : Farnesyl protein transferase inhibitor ZARNESTRA R115777 - history of a discovery (Venet et al., 2003).
    • This research traces the development of a farnesyl protein transferase inhibitor, a compound structurally related to 3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline. It underscores the role of such compounds in the development of anticancer drugs.

Chemical Structure and Binding Studies

  • Title : Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine (Kamaraj et al., 2021).
    • This study focuses on the synthesis and crystal structure of a quinoline derivative. It includes quantum chemical calculations and molecular docking studies, relevant for understanding molecular interactions and potential drug applications.

Antimicrobial and Anticancer Research

  • Title : Potent Biological investigation of new class of sulfone derivatives endowed with quinolinyl-cyclopropane analogue (Patel et al., 2021).

    • This paper explores the antimicrobial and anticancer activities of quinoline derivatives, demonstrating the potential of such compounds in the development of new therapeutics.
  • Title : Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities (Solomon et al., 2019).

    • The research here is focused on designing and synthesizing quinoline derivatives to develop effective anticancer agents, highlighting the role of these compounds in cancer therapy.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-15-5-4-12-24(14-15)21-18-6-2-3-7-19(18)23-13-20(21)27(25,26)17-10-8-16(22)9-11-17/h2-3,6-11,13,15H,4-5,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXMLUJAMAFJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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